molecular formula C22H19FN2O2 B11408561 1-(4-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

1-(4-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11408561
M. Wt: 362.4 g/mol
InChI Key: XLCBKUKAXKIVAW-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by the presence of fluorophenyl, methoxyphenoxy, and benzodiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole

InChI

InChI=1S/C22H19FN2O2/c1-26-18-10-12-19(13-11-18)27-15-22-24-20-4-2-3-5-21(20)25(22)14-16-6-8-17(23)9-7-16/h2-13H,14-15H2,1H3

InChI Key

XLCBKUKAXKIVAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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